N-(2,4-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound belongs to a class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives characterized by a fused heterocyclic core, a sulfanyl acetamide linker, and substituted aryl groups. Its structure includes:
- 1-Methyl substituent: Enhances metabolic stability compared to bulkier alkyl groups.
- 2,4-Dimethoxyphenyl group: Electron-donating methoxy groups may influence solubility and target binding.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-23-24-19-20(22-14-6-4-5-7-16(14)25(12)19)29-11-18(26)21-15-9-8-13(27-2)10-17(15)28-3/h4-10H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNFUYCFMLOILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a compound that integrates a dimethoxyphenyl moiety with a [1,2,4]triazolo[4,3-a]quinoxaline structure. This combination suggests potential biological activities due to the pharmacological profiles associated with both structural components. The purpose of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. The structure features a [1,2,4]triazoloquinoxaline core known for its diverse biological activities.
Anticonvulsant Activity
Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In one study, several synthesized compounds were tested using the metrazol-induced convulsion model. Among them, two compounds demonstrated notable anticonvulsant effects compared to standard medications like phenobarbitone sodium . This suggests that this compound may possess similar properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been evaluated against various cancer cell lines. For instance, one study reported that at a concentration of 10 µM, certain derivatives reduced the viability of A375 melanoma cells to as low as 6% . This indicates that the compound may have significant antitumor potential.
Antimicrobial Activity
Compounds derived from quinoxalines have shown promise in antimicrobial applications. The presence of the triazole moiety enhances the spectrum of activity against various bacterial strains. In vitro studies have demonstrated that certain triazoloquinoxaline derivatives possess antibacterial properties against resistant strains such as Staphylococcus aureus .
Data Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticonvulsant | Significant activity in convulsion model | |
| Cytotoxicity | Reduced cell viability to 6% (A375) | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
- Anticonvulsant Evaluation : A series of synthesized triazoloquinoxaline derivatives were tested for anticonvulsant activity using metrazol-induced convulsions. Two compounds showed significant efficacy compared to standard treatments.
- Cytotoxicity Testing : The cytotoxic effects on A375 melanoma cells were assessed using MTT assays. Compounds demonstrated varying degrees of cytotoxicity with some achieving over 90% inhibition at higher concentrations.
- Antimicrobial Studies : The synthesized compounds were screened against multiple bacterial strains. Notably, certain derivatives exhibited effective inhibition against drug-resistant strains.
Scientific Research Applications
Anticancer Activity
The compound's structure incorporates the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which is known for its diverse biological activities. Recent studies have highlighted its potential as an anticancer agent:
- Mechanism of Action : Compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have demonstrated the ability to intercalate DNA and inhibit topoisomerase II activity. This mechanism is crucial for preventing cancer cell proliferation by disrupting DNA replication processes .
- Cell Line Studies : In vitro studies have shown that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2). Notably, some compounds have been identified as potent DNA intercalators and topoisomerase inhibitors .
| Cell Line | Activity | Reference |
|---|---|---|
| A375 (Melanoma) | Significant cytotoxicity | |
| MCF-7 (Breast) | Potent DNA intercalation | |
| HepG2 (Liver) | Inhibition of cell proliferation |
Antidepressant Properties
The compound has also been evaluated for its potential antidepressant effects. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline class can reduce immobility in behavioral despair models in rodents:
- Behavioral Studies : Compounds from this class were shown to decrease immobility in the Porsolt test, suggesting rapid antidepressant-like effects. The optimal activity was associated with specific substitutions at the 1 and 4 positions of the triazole ring .
Neuroprotective Effects
Emerging evidence suggests that N-(2,4-Dimethoxyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)acetamide may exert neuroprotective effects:
- Mechanisms : The compound's ability to modulate adenosine receptors has been implicated in neuroprotection. Specific derivatives have shown selective binding to A1 and A2 adenosine receptors, which are critical in neuroprotection and neuroinflammation pathways .
Synthesis and Structure-Activity Relationship
The synthesis of N-(2,4-Dimethoxyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)acetamide involves a multi-step process that allows for the introduction of various substituents on the quinoxaline scaffold. Structure-activity relationship (SAR) studies are essential for optimizing its biological activity:
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
(a) 2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]Quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide ()
- Structural Differences: Bis-triazoloquinoxaline core and 4-fluorophenyl group.
- Activity : Exhibits strong Topoisomerase II (TopoII) inhibition (IC₅₀ = 0.8 µM), DNA intercalation, and apoptosis induction in Caco-2 cells. The fluorophenyl group may enhance potency via hydrophobic interactions compared to dimethoxyphenyl .
- Key Finding: Higher cytotoxicity (HePG-2: IC₅₀ = 4.2 µM) than simpler triazoloquinoxaline derivatives.
(b) N-(3,4-Dimethylphenyl)-2-[(5-Methyl[1,2,4]Triazolo[4,3-a]Quinolin-1-yl)Sulfanyl]Acetamide ()
- Structural Differences: Triazoloquinoline core and 3,4-dimethylphenyl group.
- Activity: Likely targets different pathways due to the quinoline core’s reduced planarity. No direct cytotoxicity data provided, but structural analogs suggest altered binding kinetics .
Substituent Variations on the Aryl Group
(a) N-(2,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Structural Differences : Ethyl and pyridinyl substituents on the triazole ring.
- Activity : Pyridinyl group may improve solubility and hydrogen bonding, though activity data are unspecified. Ethyl substituents could prolong metabolic half-life .
(b) N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()
- Structural Differences : Quinazoline dione core and dichlorophenyl group.
- Activity: Demonstrates anticonvulsant activity via GABAergic modulation, contrasting with the triazoloquinoxaline scaffold’s anticancer focus. Highlights substituent-driven therapeutic divergence .
Comparative Data Table
Key Research Findings
Core Heterocycle Impact: Triazoloquinoxaline derivatives (e.g., ) show strong TopoII inhibition, while triazoloquinoline () and quinazoline dione () analogs diverge into other therapeutic areas . Planar triazoloquinoxaline cores facilitate DNA intercalation, a mechanism less viable in non-planar quinoline or dione derivatives.
Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance cytotoxicity, whereas electron-donating groups (e.g., 2,4-dimethoxyphenyl) may improve solubility but reduce binding affinity .
Therapeutic Versatility: Minor structural changes (e.g., dichlorophenyl in ) can shift activity from anticancer to anticonvulsant, underscoring scaffold adaptability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
